Ethyl methyl-p-tolylglycidate

Description

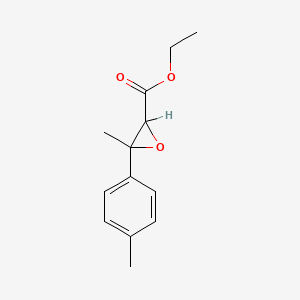

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-15-12(14)11-13(3,16-11)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQNJKOCFCXTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868304 | |

| Record name | Ethyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw Coloured viscous liquid; Mild deep fruity, slightly floral aroma | |

| Record name | Ethyl methyl-p-tolylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1568/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 125.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl methyl-p-tolylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | Ethyl methyl-p-tolylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1568/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.081-1.087 (20°) | |

| Record name | Ethyl methyl-p-tolylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1568/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74367-97-8 | |

| Record name | Ethyl 3-methyl-3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-3-(p-tolyl)glycidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-epoxy-3-p-tolylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl methyl-p-tolylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethyl Methyl P Tolylglycidate

The Darzens Condensation for Glycidate Formation

The Darzens condensation is a versatile and widely used method for synthesizing glycidic esters like ethyl methyl-p-tolylglycidate. mychemblog.comunacademy.com The reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester using a suitable base. chemistnotes.com

The choice of base is critical, with common options including potassium tert-butoxide, sodium ethoxide, and sodium amide. mychemblog.com To prevent side reactions like acyl exchange, an alkoxide corresponding to the ester's alcohol component is often preferred. lscollege.ac.in

The yield and stereochemistry of the Darzens condensation are significantly influenced by several reaction parameters, including the choice of solvent, temperature, and the nature of the base. For instance, performing the reaction in aprotic organic solvents of low polarity can minimize the hydrolysis of the resulting α,β-epoxy esters. researchgate.net

The stereochemical outcome, whether the cis or trans isomer of the glycidic ester is formed, is dependent on the specific reaction conditions and the substrates involved. lscollege.ac.in The reaction can produce either a single isomer or a mixture of both. lscollege.ac.in Typically, the cis:trans ratio of the epoxide formed is between 1:1 and 1:2. unacademy.com

A study on the Darzens reaction between isobutyraldehyde (B47883) and isopropyl dibromoacetate using DFT calculations revealed that the thermodynamic aspect of the reaction is controlled by temperature and solvent effects. imist.ma Lower temperatures (below 273 Kelvin) were found to favor the stability of the formed isomers. imist.ma

The Darzens condensation is a broadly applicable reaction. It works well with aromatic aldehydes and ketones, as well as aliphatic and α,β-unsaturated ketones, generally providing good yields. mychemblog.comchemistnotes.com However, reactions involving aliphatic aldehydes can sometimes result in lower yields due to competing aldol (B89426) condensation reactions. chemistnotes.com In the specific synthesis of this compound, p-methyl acetophenone (B1666503) serves as the ketone substrate. perflavory.com

While the Darzens condensation is a powerful tool, achieving high diastereoselectivity can be challenging. organic-chemistry.org The reaction can produce both syn and anti diastereomers during the initial aldol-like addition step. organic-chemistry.org

Stereoselective Synthesis of Glycidic Esters

The demand for enantiomerically pure compounds has driven the development of stereoselective methods for synthesizing glycidic esters. Chiral epoxides are valuable building blocks in asymmetric organic synthesis. buchler-gmbh.com

An alternative to the Darzens condensation for accessing glycidic esters is the asymmetric epoxidation of α,β-unsaturated esters. lscollege.ac.in While this approach requires the prior synthesis of the alkene substrate, it offers a pathway to enantiomerically enriched products. lscollege.ac.in

Catalytic asymmetric epoxidation is a key method for producing chiral intermediates for various industries. buchler-gmbh.com Cinchona alkaloids and their derivatives have emerged as highly effective organocatalysts for a range of asymmetric transformations, including epoxidation. buchler-gmbh.comprinceton.edu These catalysts are valued for their ready availability, low toxicity, and the ability to produce high yields and enantiomeric excesses under mild, environmentally friendly conditions. buchler-gmbh.com

Multifunctional thiourea (B124793) catalysts derived from Cinchona alkaloids have been successfully employed in the asymmetric epoxidation of trans-α-cyano-α,β-unsaturated esters using tert-butyl hydroperoxide (TBHP) as the oxidant. buchler-gmbh.com These reactions have been shown to produce glycidic esters in excellent yields with complete trans-diastereocontrol and high enantioselectivity. buchler-gmbh.com The stereochemical outcome is believed to be governed by cooperative hydrogen-bonding interactions. researchgate.net

Furthermore, Cinchona alkaloid-derived primary amines can catalyze highly enantioselective Weitz–Scheffer-type epoxidation reactions of α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide. buchler-gmbh.com The development of hybrid amide-based Cinchona alkaloids has also led to efficient methods for preparing chiral epoxides with low catalyst loading and short reaction times. nih.gov

Asymmetric Epoxidation Strategies for Glycidate Formation

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. In the context of synthesizing enantiopure this compound, chiral auxiliaries are attached to the haloacetate reactant to influence the facial selectivity of the attack on the prochiral p-tolualdehyde.

Several types of chiral auxiliaries have been effectively employed in asymmetric Darzens reactions to produce optically active glycidic esters. These include oxazolidinones, camphor-derived auxiliaries, and others.

Oxazolidinone Auxiliaries: Evans oxazolidinones are widely recognized for their high efficiency in controlling stereochemistry in various asymmetric reactions, including aldol condensations which share mechanistic similarities with the first step of the Darzens reaction. researchgate.netresearchgate.net For instance, an N-acyl oxazolidinone derived from an α-haloacetic acid can be used to achieve high diastereoselectivity in the condensation with aldehydes. researchgate.net While specific data for the reaction with p-tolualdehyde is not extensively reported, studies on other aromatic aldehydes demonstrate the principle. For example, the reaction of an N-(chloroacetyl)oxazolidinone with various aromatic aldehydes has been shown to proceed with good to excellent diastereoselectivity, favoring the formation of one diastereomer of the resulting glycidic amide. researchgate.net

Camphor-Derived Auxiliaries: Natural products like camphor (B46023) are excellent sources of chirality for the synthesis of effective chiral auxiliaries. A camphor-derived amide-stabilized ylide has been shown to react with a range of aromatic aldehydes to produce glycidic amides with high diastereoselectivity and enantiomeric excess up to 99%. organic-chemistry.orgscispace.com The reaction of a chloroacetate (B1199739) derivative of a camphor-based auxiliary with aldehydes in the presence of a base can afford glycidic esters with almost complete diastereocontrol. researchgate.net Research on various substituted benzaldehydes suggests that p-substituted analogs, such as p-tolualdehyde, would also exhibit high levels of stereoselectivity in this reaction. researchgate.netresearchgate.net

Table 1: Diastereoselectivity in Chiral Auxiliary-Controlled Darzens Reaction with Aromatic Aldehydes

| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Reference |

| Camphor-derived sulfonium (B1226848) amide | Benzaldehyde (B42025) | >99% | organic-chemistry.org |

| Camphor-derived auxiliary | 4-Nitrobenzaldehyde | >98% | researchgate.net |

| Oxazolidinone-based | Benzaldehyde | >95% | researchgate.net |

Enzymatic Resolution and Synthesis of Enantiopure Glycidates

Enzymatic methods offer a powerful and environmentally benign approach to obtain enantiomerically pure compounds. For the synthesis of enantiopure this compound, enzymatic kinetic resolution of the racemic glycidate is a common strategy. This process utilizes enzymes, typically lipases, that selectively catalyze the hydrolysis or transesterification of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched.

The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and enantiomeric excess (ee) of the desired product. Various lipases have been investigated for the resolution of aromatic glycidic esters.

Lipase-Catalyzed Resolution: Lipases from sources such as Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Rhizopus oryzae have demonstrated effectiveness in the kinetic resolution of glycidic esters. mdpi.comresearchgate.net For example, the hydrolysis of racemic ethyl 3-aryl-3-methylglycidates catalyzed by lipases can yield both the unreacted ester and the corresponding carboxylic acid in high enantiomeric purity. almacgroup.com Studies on related 3-aryl glycidates have shown that high E-values (>200) can be achieved, leading to products with enantiomeric excesses often exceeding 95%. mdpi.comalmacgroup.com

A patent describes the enzymatic hydrolysis of various glycidate esters, where different enzyme preparations were screened. google.com For instance, the enzymatic hydrolysis of racemic methyl 3-phenylglycidate using a lipase (B570770) from Aspergillus niger resulted in the formation of the corresponding acid with a significant enantiomeric excess. google.com While specific data for this compound is limited, the general applicability of this method to 3-aryl glycidates is well-established.

Table 2: Enantiomeric Excess in Lipase-Catalyzed Resolution of 3-Aryl Glycidic Esters

Diastereoselective Control in Glycidate Synthesis

The Darzens reaction typically produces a mixture of cis and trans diastereomers of the glycidic ester. The ratio of these diastereomers is influenced by factors such as the nature of the reactants, the base used, the solvent, and the reaction temperature. wikipedia.org Controlling the diastereoselectivity to favor the formation of a single diastereomer is a key challenge in the synthesis of this compound.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has emerged as a powerful tool to influence the stereochemical outcome of the Darzens condensation. researchgate.netresearchgate.net The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can significantly alter the cis/trans ratio of the resulting glycidic esters. researchgate.net For the reaction of aromatic aldehydes with ethyl chloroacetate, the presence of a phase-transfer catalyst can favor the formation of the cis-glycidate. researchgate.net In some cases, the choice of a chiral phase-transfer catalyst can even induce enantioselectivity in the reaction. nih.govorganic-chemistry.org

Research has shown that for the Darzens reaction of various aromatic aldehydes, the diastereoselectivity can be effectively controlled. For example, the reaction of benzaldehyde with ethyl chloroacetate under phase-transfer conditions can be tuned to produce predominantly either the cis or trans isomer by careful selection of the catalyst and reaction conditions. researchgate.net

Table 3: Diastereoselectivity in Phase-Transfer Catalyzed Darzens Reaction of Aromatic Aldehydes

| Aldehyde | Catalyst | Diastereomeric Ratio (cis:trans) | Reference |

| Benzaldehyde | Tetrabutylammonium bromide | 78:22 | researchgate.net |

| 4-Chlorobenzaldehyde | Tetrabutylammonium bromide | 82:18 | researchgate.net |

| Benzaldehyde | Ethylene Diammonium Diacetate | Favorable for cis | scirp.org |

Advanced Synthetic Routes to Glycidic Esters

Beyond classical approaches, several advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of glycidic ester synthesis. These include the use of ionic liquids as reaction media and the development of novel catalytic systems.

Darzens Reaction in Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as environmentally friendly alternative solvents in organic synthesis. The Darzens condensation has been successfully performed in ionic liquids, often leading to improved yields and selectivities. researchgate.net For the reaction of aromatic aldehydes with α-haloesters, the use of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can promote the reaction and, in some cases, influence the diastereoselectivity. researchgate.net Research on the condensation of various aromatic aldehydes with α-chloroacetophenone in an ionic liquid medium showed the exclusive formation of trans-α,β-epoxy ketones in good to excellent yields. researchgate.net While this specific example involves a ketone, the principle is applicable to the synthesis of glycidic esters from aldehydes.

Organocatalytic Darzens Reactions: The use of small organic molecules as catalysts (organocatalysis) has gained significant attention. For the Darzens reaction, organocatalysts can offer a metal-free alternative to traditional base-catalyzed methods. While this area is still developing for glycidic ester synthesis, it holds promise for future advancements.

Table 4: Yields of Darzens Reaction of Aromatic Aldehydes in Ionic Liquids

| Aldehyde | Ionic Liquid | Yield | Reference |

| 4-Chlorobenzaldehyde | [bmim][BF4] | 92% | researchgate.net |

| 4-Nitrobenzaldehyde | [bmim][BF4] | 95% | researchgate.net |

| Benzaldehyde | [bmim][BF4] | 85% | researchgate.net |

Chemical Reactivity and Transformation Pathways of Ethyl Methyl P Tolylglycidate

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide (oxirane) ring makes it a prime site for nucleophilic attack. clockss.org This reactivity is fundamental to the transformation of ethyl methyl-p-tolylglycidate into other valuable chemical structures. The regioselectivity of these ring-opening reactions can be influenced by reaction conditions, such as the use of acidic or basic catalysts. libretexts.org

The reaction of epoxides with amines is a common and important method for the synthesis of β-amino alcohols, which are significant intermediates in the production of biologically active compounds. scielo.org.mxrsc.org This process, known as aminolysis, involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, leading to the opening of the ring. The reaction can be catalyzed by various agents to enhance its efficiency and regioselectivity. mdpi.com For instance, yttrium chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions at room temperature, offering high yields and excellent regioselectivity. mdpi.com

Similarly, azides can act as potent nucleophiles to open the epoxide ring. This reaction pathway is crucial for creating azido (B1232118) alcohols, which are versatile precursors for the synthesis of nitrogen-containing heterocycles like aziridines. clockss.org The regiospecific ring-opening of epoxides by the azide (B81097) ion is a key step in these synthetic routes. clockss.org

The regioselectivity of nucleophilic attack on asymmetric epoxides is a critical aspect of these transformations. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an S\textsubscript{N}2-like mechanism). libretexts.org However, under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. In this case, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops during the transition state. openstax.orglibretexts.org

| Nucleophile | Reaction Type | Key Product Class | Typical Conditions |

| Amines (R-NH₂) | Aminolysis | β-Amino alcohols | Solvent-free, room temperature, catalyst (e.g., YCl₃) mdpi.com |

| Azides (N₃⁻) | Azidolysis | Azido alcohols | Various solvents, often requires activation |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that can react with epoxides. libretexts.org These reactions result in the formation of a new carbon-carbon bond and, after an aqueous workup, yield an alcohol. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on an epoxide carbon, leading to ring-opening. libretexts.org

As with other nucleophilic ring-opening reactions, the regioselectivity is dependent on the substitution pattern of the epoxide. The attack generally occurs at the less substituted carbon atom due to steric hindrance. libretexts.org It is important to conduct these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will react with water or other acidic protons. libretexts.org

The epoxide ring of this compound can undergo hydrolysis to form a 1,2-diol (also known as a vicinal diol or glycol). libretexts.org This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. openstax.orglibretexts.org The water molecule then attacks one of the epoxide carbons, leading to the formation of a trans-1,2-diol after deprotonation. libretexts.orgopenstax.org For an asymmetrical epoxide, the nucleophilic attack occurs preferentially at the more substituted carbon. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks one of the epoxide carbons in an S\textsubscript{N}2 reaction. libretexts.org This attack typically occurs at the less sterically hindered carbon atom. The resulting alkoxide is then protonated by water to yield the 1,2-diol. This pathway also results in a trans configuration of the hydroxyl groups. libretexts.org

Enzymatic hydrolysis is also a possible transformation pathway. Epoxide hydrolases are enzymes that catalyze the cleavage of the epoxide ring by adding water to form trans-diols. inchem.org

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is another reactive site that can participate in characteristic ester reactions.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which in this case is a glycidic acid. This reaction, often referred to as saponification when carried out under basic conditions, is a fundamental transformation. sciencemadness.orgmdma.ch

Alkaline hydrolysis is a common method to convert glycidic esters into their corresponding glycidic acids. sciencemadness.orgmdma.ch A specific method involves treating the ester with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water. This procedure can lead to the precipitation of the sodium salt of the glycidic acid. sciencemadness.orgmdma.ch Carboxylesterases, which are enzymes found predominantly in the liver, can also mediate the hydrolysis of the ester, yielding the glycidic acid and ethanol. inchem.org

| Reagent/Catalyst | Reaction Type | Product |

| Base (e.g., NaOH) | Saponification/Hydrolysis | Sodium salt of methyl-p-tolylglycidic acid |

| Acid (e.g., H₃O⁺) | Acid-catalyzed Hydrolysis | Methyl-p-tolylglycidic acid |

| Carboxylesterases | Enzymatic Hydrolysis | Methyl-p-tolylglycidic acid inchem.org |

Glycidic acids, formed from the hydrolysis of glycidic esters like this compound, are often thermally unstable. Upon heating, they can undergo decarboxylation (loss of CO₂) to yield aldehydes or ketones. sciencemadness.orgmdma.ch This is a key step in the Darzens condensation reaction sequence, which is a method for synthesizing α,β-epoxy esters (glycidic esters) from a ketone or aldehyde. wikipedia.org The subsequent hydrolysis and decarboxylation of the glycidic ester provides a route to aldehydes and ketones with one additional carbon atom. organic-chemistry.org

Decarboxylation of Glycidic Acids to Aldehydes and Ketones

Derivatization Strategies and Subsequent Transformations

The epoxide and ester functionalities in this compound allow for a range of derivatization reactions, opening pathways to diverse molecular architectures.

Conversion to alpha-Hydroxy Esters and Related Derivatives

Glycidic esters can be isomerized into α-hydroxy-β,γ-unsaturated esters, which are valuable synthetic building blocks. iars.inforesearchgate.net This transformation is not a simple substitution but a rearrangement catalyzed by Lewis acids. Reagents such as boron trifluoride etherate (BF₃·Et₂O), ytterbium triflate (Yb(OTf)₃), or silica-supported perchloric acid (HClO₄·SiO₂) effectively promote this isomerization. tandfonline.comumich.eduresearchgate.netoup.com The reaction proceeds via the abstraction of a proton from the β-position, leading to the formation of an allylic alcohol derivative. iars.info

This method provides access to α-hydroxy esters with an adjacent double bond, which can be subjected to further transformations. For example, catalytic hydrogenation of the α-hydroxy-β,γ-unsaturated ester would yield the corresponding saturated α-hydroxy ester.

Synthesis of Aziridinyl Esters and Analogs

The conversion of epoxides to aziridines is a fundamental transformation in heterocyclic chemistry. Glycidic esters like this compound serve as effective precursors for the synthesis of aziridine-2-carboxylates. ru.nlclockss.org The synthesis is typically a two-step process.

First, the epoxide ring is opened by a nucleophilic azide source, such as sodium azide (NaN₃). The azide ion preferentially attacks the less sterically hindered β-carbon of the glycidate, resulting in an α-azido-β-hydroxy ester intermediate. ru.nl In the second step, this intermediate is subjected to conditions that facilitate reductive cyclization. A common method is the Staudinger reaction, using a reagent like triphenylphosphine (B44618) (PPh₃), which reduces the azide to an amine that subsequently displaces the hydroxyl group (after activation) to form the three-membered aziridine (B145994) ring.

Table 2: Representative Derivatization Pathways

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

| This compound | Lewis Acid (e.g., BF₃·Et₂O) | - | Ethyl 2-hydroxy-3-(p-tolyl)but-3-enoate |

| This compound | 1. NaN₃ 2. PPh₃, Heat | Ethyl 2-azido-3-hydroxy-3-(p-tolyl)butanoate | Ethyl 3-methyl-3-(p-tolyl)aziridine-2-carboxylate |

| This compound | LiAlH₄, THF | - | (3-methyl-3-(p-tolyl)oxiran-2-yl)methanol |

| This compound | 1. Saponification 2. HN(OMe)Me, Coupling agent 3. R-MgBr | N-methoxy-N,3-dimethyl-3-(p-tolyl)oxirane-2-carboxamide | 1-(3-methyl-3-(p-tolyl)oxiran-2-yl)alkan-1-one |

| This compound | 1. Lewis Acid Isomerization 2. Oxidation (e.g., PCC, Swern) | Ethyl 2-hydroxy-3-(p-tolyl)but-3-enoate | Ethyl 2-oxo-3-(p-tolyl)but-3-enoate |

Formation of Epoxyketones and Epoxyalcohols from Glycidates

The functional groups of this compound can be selectively transformed to yield epoxyalcohols and epoxyketones.

Epoxyalcohols: The synthesis of an epoxyalcohol from a glycidic ester can be achieved through the selective reduction of the ester functionality. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol while leaving the epoxide ring intact. This reaction would convert this compound into (3-methyl-3-(p-tolyl)oxiran-2-yl)methanol.

Epoxyketones: The synthesis of epoxyketones from the glycidic ester is a more complex, multi-step process. A reliable method involves the conversion of the ester to a Weinreb amide. nih.gov This typically requires saponification of the ester to the glycidic acid, followed by coupling with N,O-dimethylhydroxylamine. The resulting N-methoxy-N-methylamide (Weinreb amide) is a stable intermediate that can be reacted with organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to afford the desired epoxyketone without over-addition to form a tertiary alcohol.

Generation of alpha-Keto Esters from Glycidate Precursors

The synthesis of α-keto esters from glycidic ester precursors generally involves a two-step sequence.

The first step is the conversion of the glycidate into an α-hydroxy ester derivative. One such pathway, as described previously (3.3.1), is the Lewis acid-catalyzed isomerization to an α-hydroxy-β,γ-unsaturated ester. iars.inforesearchgate.net Another approach involves the opening of the epoxide ring with an acid halide (e.g., HF-pyridine) to produce an α-halo-β-hydroxy ester, which can then be transformed into the α-hydroxy ester. cdnsciencepub.com

The second step is the oxidation of the secondary alcohol at the α-position. A variety of oxidation methods can be employed, such as the Swern oxidation, or using reagents like pyridinium (B92312) chlorochromate (PCC), to convert the α-hydroxy ester into the target α-keto ester. cdnsciencepub.com This sequence transforms the C-O single bond at the α-position into a C=O double bond, completing the synthesis.

Stereochemistry and Stereocontrol in Ethyl Methyl P Tolylglycidate Systems

Diastereoisomerism of the Oxirane Ring: cis and trans Configurations

Ethyl methyl-p-tolylglycidate possesses two stereogenic centers at the C2 and C3 positions of the oxirane ring. This leads to the existence of two diastereomeric forms: cis and trans. In the cis isomer, the p-tolyl group and the ester group are on the same side of the oxirane ring, while in the trans isomer, they are on opposite sides. lscollege.ac.in Commercially available this compound is typically a mixture of these diastereomers. For instance, some analyses have reported the composition to be a mixture of two cis-forms (15-25% each) and two trans-forms (25-35% each). thegoodscentscompany.com

The relative orientation of these substituents significantly influences the molecule's physical and chemical properties. The Darzens condensation, a common method for synthesizing glycidic esters, typically yields a mixture of cis and trans isomers, with the ratio often falling between 1:1 and 1:2. organic-chemistry.org The stereochemical outcome of the Darzens reaction is influenced by various factors in the intermediate steps of the reaction sequence. lscollege.ac.in

Enantiomerism and Chiral Centers in Glycidic Esters

Each of the cis and trans diastereomers of this compound is itself a racemic mixture, composed of a pair of enantiomers. This is due to the two chiral carbons (C2 and C3) in the oxirane ring. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, making their separation challenging. pharmaguideline.com However, they can exhibit different biological activities and sensory properties.

The four stereoisomers of a glycidic ester with two chiral centers are often designated by their absolute configurations (R or S) at each chiral center. For example, the enantiomers of the trans diastereomer would be (2R, 3S) and (2S, 3R), while the enantiomers of the cis diastereomer would be (2R, 3R) and (2S, 3S).

Strategies for Achieving Diastereoselectivity in Glycidate Synthesis

Controlling the diastereoselectivity in the synthesis of glycidic esters like this compound is a significant area of research. The Darzens condensation, which involves the reaction of a ketone (in this case, p-methylacetophenone) with an α-haloester (ethyl chloroacetate) in the presence of a base, is a primary route to these compounds. organic-chemistry.orgvaia.com

Several factors can influence the cis/trans ratio of the resulting glycidic ester:

Choice of Base and Solvent: The nature of the base and the solvent system can alter the transition state of the reaction, thereby influencing the stereochemical outcome. For instance, using phase-transfer catalysts in different solvents like tetrahydrofuran (B95107) (THF) versus acetonitrile (B52724) has been shown to reverse the diastereoselectivity in the Darzens reaction of aromatic aldehydes with ethyl chloroacetate (B1199739). mdma.chresearchgate.net

Reaction Conditions: Temperature and the order of addition of reagents can also play a role in directing the stereoselectivity.

Substituents: The electronic and steric properties of the substituents on both the ketone and the α-haloester can impact the preferred orientation of the intermediates, leading to a preference for one diastereomer over the other.

For example, in the Darzens condensation of α-chloroacetophenone with various aromatic aldehydes, the use of sodium tert-butoxide in an ionic liquid led to the sole formation of trans-α,β-epoxy ketones. researchgate.net In contrast, reactions involving N,N-diphenyl-α-haloacetamides with aldehydes have demonstrated that by carefully selecting the solvent, base, and halide, very high diastereoselectivity for either the cis or trans epoxide can be achieved. researchgate.net

Another approach to achieve diastereoselectivity is through the epoxidation of an α,β-unsaturated ester. The epoxidation of ethyl trans-β-methylcinnamate with m-chloroperbenzoic acid (m-CPBA) has been shown to be a diastereoselective method for producing the corresponding glycidic ester. researchgate.net

Methods for Enantioselective Control in Glycidate Formation

The synthesis of a single enantiomer of a glycidic ester is a more complex challenge. Several strategies have been developed to achieve enantioselective control:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. google.com After the desired stereocenter is created, the auxiliary is removed. For example, chiral auxiliaries can be attached to the ester group of the glycidic ester precursor to influence the approach of the reagents and favor the formation of one enantiomer. nih.gov Various chiral auxiliaries, such as those derived from camphor (B46023) or trans-2-phenylcyclohexanol, have been used in asymmetric synthesis.

Chiral Catalysts: The use of a small amount of a chiral catalyst to induce asymmetry is a highly efficient method. In the context of the Darzens reaction, chiral phase-transfer catalysts have been employed to achieve enantioselectivity. organic-chemistry.org For instance, a system developed by Arai and coworkers uses a chiral phase-transfer catalyst that selectively recognizes one of the aldolate intermediates, leading to an enantiomerically enriched product. organic-chemistry.org Chiral Brønsted acids have also been used to catalyze the diastereo- and enantioselective synthesis of related aziridines. researchgate.net

Asymmetric Epoxidation: If the glycidic ester is synthesized via epoxidation of an α,β-unsaturated ester, a chiral oxidizing agent or a chiral catalyst for the epoxidation can be used. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols, and similar principles can be applied to other systems. researchgate.net More recently, chiral dioxiranes generated from chiral ketones have been used for the asymmetric epoxidation of cinnamic acid derivatives. researchgate.net

Resolution of Racemic this compound

When a racemic mixture of this compound is produced, it must be separated into its constituent enantiomers through a process called resolution.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. jocpr.com In this process, the enzyme selectively catalyzes a reaction (such as hydrolysis or transesterification) on one enantiomer of the racemic mixture at a much faster rate than the other. diva-portal.org This results in a mixture of one unreacted enantiomer and a new product from the reacted enantiomer, which can then be separated.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Related Compounds

| Racemic Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Hydrolysis | (S)-3-phenylbutanoic acid and (R)-ethyl 3-phenylbutanoate | 98% (acid), 99% (ester) | almacgroup.com |

| Racemic secondary alcohols | Candida antarctica lipase (B570770) B | Acylation | Enantioenriched alcohol and ester | >99% | researchgate.net |

This table provides examples of kinetic resolutions on compounds structurally related to the precursors or the core structure of this compound to illustrate the applicability of the technique.

A classical method for resolving a racemic mixture of a carboxylic acid (which can be obtained by hydrolysis of the ester) is through the formation of diastereomeric salts. pharmaguideline.com This involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). buchler-gmbh.com This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. psu.edu

These diastereomeric salts can then be separated by fractional crystallization. pharmaguideline.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by an acid-base extraction to yield the desired enantiomerically pure carboxylic acid. The resolving agent can often be recovered and reused. Common chiral bases used as resolving agents include brucine, strychnine, and various cinchona alkaloids. pharmaguideline.combuchler-gmbh.com The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nii.ac.jp While specific details for the resolution of the carboxylic acid derived from this compound are not widely published, this method remains a robust and industrially relevant technique for the separation of enantiomers. buchler-gmbh.com

Applications in Advanced Organic Synthesis

Ethyl methyl-p-tolylglycidate as a Versatile Chiral Building Block

The core of this compound's utility lies in its structure as a chiral epoxide. Chiral epoxides are highly sought-after building blocks in asymmetric synthesis due to the stereospecific nature of their ring-opening reactions. The presence of two stereocenters in the oxirane ring of this compound makes it a candidate for the synthesis of specific stereoisomers of more complex molecules.

Although specific studies detailing the use of this compound as a chiral building block are not widely documented, glycidic esters, in general, are recognized for their synthetic versatility. The epoxide ring can be opened by a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of multifunctional compounds with controlled stereochemistry. The ester group can also be hydrolyzed or reduced to further diversify the resulting products. This dual functionality makes such compounds valuable starting points for the synthesis of chiral amino alcohols, diols, and other key intermediates.

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the glycidic ester functional group positions this compound as a potential precursor for a variety of more complex organic molecules.

Glycidic esters are known intermediates in the synthesis of pharmaceuticals. nih.gov The epoxide ring is a key feature that can be manipulated to introduce specific functionalities found in biologically active compounds. While no specific pharmaceutical synthesis has been publicly documented using this compound as a direct intermediate, its structure is analogous to other glycidic esters that have been employed in drug discovery and development. The synthesis of chiral alcohols and amino acids, which are fundamental components of many pharmaceuticals, often involves intermediates with similar structural motifs. nih.gov

One of the classic transformations of glycidic esters is their conversion to aldehydes and ketones. This is typically achieved through a process involving hydrolysis of the ester, followed by decarboxylation of the resulting glycidic acid. wikipedia.orggoogle.com The thermal decomposition of the glycidic acid can lead to a rearrangement that forms a carbonyl compound with one more carbon atom than the original carbonyl compound used in the glycidic ester synthesis (Darzens condensation). google.com

For instance, a structurally similar compound, 3-methyl-3-phenyl glycidic ester, is used as a precursor in the preparation of hydratropic aldehyde. google.com The synthetic route involves the hydrolysis of the ester to the corresponding glycidate, followed by acidification and thermal degradation to yield the aldehyde. google.com A similar reaction pathway could be envisioned for this compound to produce the corresponding p-tolyl substituted aldehyde.

Hypothetical Reaction Scheme for Aldehyde Synthesis:

| Step | Reaction | Product |

|---|---|---|

| 1 | Saponification (e.g., with NaOH) | Sodium 3-methyl-3-(p-tolyl)glycidate |

| 2 | Acidification (e.g., with HCl) | 3-methyl-3-(p-tolyl)glycidic acid |

Exploration in Polymer Chemistry: Reactivity for Polymer Formation (e.g., Epoxy Resins)

The epoxide group in this compound suggests its potential use in polymer chemistry. Epoxides are the key monomers in the formation of epoxy resins and other polyethers through ring-opening polymerization. researchgate.net This type of polymerization can be initiated by cationic or anionic initiators.

While there is no specific research available on the polymerization of this compound, the general reactivity of glycidyl (B131873) esters and ethers in polymerization is well-established. acs.org The polymerization of glycidyl phenyl ether, for example, can be initiated to form polyethers. acs.org The presence of the ester and p-tolyl groups on this compound would be expected to influence the properties of any resulting polymer, such as its thermal stability, solubility, and mechanical properties. The bulky p-tolyl group might affect the stereochemistry and tacticity of the polymer chain, while the ester group could offer a site for post-polymerization modification. However, without specific experimental data, its role in polymer chemistry remains theoretical.

Computational Chemistry Investigations of Ethyl Methyl P Tolylglycidate

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surfaces of reactions involving glycidic esters. These studies help in identifying the most plausible reaction pathways by calculating the energies of reactants, transition states, and products.

A significant transformation of glycidic esters is their conversion to aldehydes or ketones, which often proceeds through hydrolysis and subsequent decarboxylation of the resulting glycidic acid. researchgate.netunacademy.comwikipedia.orgorganicreactions.org Computational studies on analogous compounds, such as ethyl and ethyl 3-phenyl glycidate, have shed light on the intricate mechanisms of these transformations. nih.govresearchgate.netresearchgate.net

One proposed mechanism involves a two-step process: the elimination of the ethyl group as ethylene to form an unstable glycidic acid intermediate, followed by the rapid decarboxylation of this intermediate. nih.govresearchgate.netresearchgate.net The decarboxylation step has been investigated through two primary pathways: one proceeding through a five-membered cyclic transition state and another via a four-membered cyclic transition state. nih.govresearchgate.net

Theoretical calculations have shown that the decarboxylation of the glycidic acid intermediate predominantly occurs through a five-membered cyclic transition state. nih.govresearchgate.net This pathway is energetically more favorable than the one involving a four-membered ring. For ethyl 3-phenyl glycidate, a close analog of Ethyl methyl-p-tolylglycidate, the transition state for the initial elimination of ethylene (TS1) is the rate-determining step. researchgate.net

Table 1: Calculated Activation Energies for the Decomposition of Ethyl 3-phenyl glycidate

| Level of Theory | Activation Energy (TS1) (kcal/mol) | Gibbs Free Energy of Activation (TS1) (kcal/mol) |

|---|---|---|

| B3LYP/6-31++G** | 44.70 | 43.58 |

| MP2/6-31+G* | 52.64 | 51.72 |

Data sourced from a computational study by Josa et al. on the decomposition of ethyl 3-phenyl glycidate. researchgate.net

By performing Intrinsic Reaction Coordinate (IRC) calculations, researchers can confirm that a calculated transition state connects the intended reactants and products on the potential energy surface. This allows for the construction of a detailed energy profile for the entire reaction pathway.

For the decomposition of ethyl 3-phenyl glycidate, the energy profile reveals that the first step, the elimination of ethylene, has a significantly higher energy barrier compared to the subsequent decarboxylation of the glycidic acid intermediate. researchgate.netresearchgate.net The Gibbs free energy profile for this reaction, calculated at the MP2/6-31+G* level, illustrates the relative energies of the reactants, transition states, intermediates, and products. researchgate.net The presence of the phenyl group, analogous to the p-tolyl group in this compound, influences the stability of the transition states and intermediates.

Density Functional Theory (DFT) Applications in Glycidate Chemistry

DFT is a widely used computational method due to its favorable balance of accuracy and computational cost. nih.gov It is particularly useful for studying the electronic structure and reactivity of organic molecules like glycidic esters.

Table 2: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

The Darzens condensation, a common method for synthesizing glycidic esters, can produce different stereoisomers. researchgate.netunacademy.comwikipedia.org DFT calculations can be employed to investigate the transition states of the key steps in this reaction, namely the initial aldol-type addition and the subsequent intramolecular SN2 reaction that forms the epoxide ring. wikipedia.org By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict and rationalize the observed stereoselectivity. Factors such as steric hindrance and electronic interactions involving the substituents on the reactants, including the p-tolyl group in the case of this compound, play a crucial role in determining the preferred reaction pathway and thus the stereochemical outcome.

Molecular Modeling and Simulation of Glycidate-Based Systems

While quantum chemical calculations are excellent for studying reaction mechanisms, molecular modeling and simulation techniques like molecular dynamics (MD) and Monte Carlo (MC) are better suited for exploring the conformational landscape and intermolecular interactions of molecules in condensed phases.

MD simulations can be used to study the behavior of this compound in different solvents. nih.govnih.gov By simulating the movement of the molecule and the surrounding solvent molecules over time, one can gain insights into solvation effects, conformational preferences, and the dynamics of intermolecular interactions. This information is valuable for understanding how the solvent can influence reaction rates and stereoselectivity.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl glycidate |

| Ethyl 3-phenyl glycidate |

| Ethylene |

| Glycidic acid |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Glycidate Analysis

Chromatography is a cornerstone for the analysis of glycidic esters like ethyl methyl-p-tolylglycidate. These methods excel at separating complex mixtures into their individual components, allowing for precise quantification.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds. The determination of enantiomeric excess (ee) is a primary application of this method. uma.es The fundamental principle involves the use of a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure and create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation and quantification. gcms.cz

For glycidates, common CSPs are based on derivatized cyclodextrins, such as beta-cyclodextrin. gcms.czresearchgate.net The selection of the specific cyclodextrin derivative and the GC operating conditions (e.g., temperature ramp, carrier gas flow rate) are critical for achieving optimal separation. researchgate.netwisc.edu By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated, providing a precise measure of the optical purity of the sample.

Table 1: Key Aspects of Chiral GC for Enantiomeric Excess Determination

| Parameter | Description | Relevance to this compound |

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to separation. | Allows for the quantification of the R/S enantiomers for both the cis and trans isomers. |

| Stationary Phase | Typically derivatized cyclodextrins coated on a capillary column. gcms.czresearchgate.net | The choice of cyclodextrin derivative is crucial for resolving the specific glycidate enantiomers. |

| Detector | Commonly a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Provides the signal for peak area integration, which is used to calculate the enantiomeric ratio. |

| Outcome | Determination of Enantiomeric Excess (ee), a measure of chiral purity. | Essential for applications where one enantiomer may have desired properties over the other. |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile tool for both purity assessment and the separation of stereoisomers of this compound. It can separate non-volatile and thermally sensitive compounds, which can be an advantage over GC.

For general purity analysis, reversed-phase HPLC with a standard C18 column and a UV detector is often employed. This method can effectively separate the target compound from process-related impurities and degradation products.

For chiral separations, HPLC utilizes Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are widely used and have proven effective for resolving the enantiomers of many racemic compounds, including glycidyl (B131873) esters. indexcopernicus.comresearchgate.net The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation between the analyte and the chiral stationary phase. indexcopernicus.com

HPLC is particularly adept at separating not only enantiomers but also diastereomers (e.g., the cis and trans isomers of this compound). nih.govnih.gov The different spatial arrangements of diastereomers result in distinct physical properties, often allowing for their separation on either chiral or even achiral stationary phases under optimized conditions. nih.gov

Table 2: HPLC Methods for Analysis of this compound

| Analysis Type | Stationary Phase | Mobile Phase Mode | Purpose |

| Purity Assessment | Standard Achiral (e.g., C18) | Reversed-Phase | Quantifies overall purity by separating the analyte from unrelated impurities. |

| Isomer Separation | Chiral (e.g., Cellulose/Amylose derivatives) researchgate.net | Normal, Polar Organic, or Reversed-Phase phenomenex.comhplc.eu | Separates all four stereoisomers (cis and trans enantiomeric pairs). |

| Diastereomer Separation | Achiral or Chiral | Normal or Reversed-Phase | Separates the cis isomers from the trans isomers. nih.gov |

Spectroscopic Methods for Structural Elucidation

While chromatography separates components, spectroscopy provides information about their molecular structure. For chiral molecules like this compound, specialized spectroscopic techniques are required to differentiate between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers because they have identical spectral properties in an achiral environment. wikipedia.org However, NMR can be adapted for chiral analysis through the use of chiral auxiliary agents. nih.govresearchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Europium or Praseodymium complexes) that are themselves chiral. organicchemistrydata.org When added to a sample, they form rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. researchgate.net This association induces significant changes in the chemical shifts of the analyte's protons. Because the two diastereomeric complexes are different, the induced shifts for each enantiomer are different, leading to the splitting of signals in the NMR spectrum. The ratio of the integrated areas of these separated signals corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent is an enantiomerically pure reagent that reacts covalently with the analyte. wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and, crucially, will produce distinct signals in a standard NMR spectrum. wikipedia.org For example, an epoxide like a glycidate could potentially be opened to form a β-amino alcohol, which can then be derivatized. researchgate.net A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org After derivatization and purification, the resulting diastereomers can be analyzed by NMR, and the integration of their unique signals allows for the determination of the original enantiomeric composition. researchgate.net

Polarimetry for Optical Purity Assessment

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. youtube.com This property is known as optical activity. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. A racemic mixture (a 50:50 mix of enantiomers) will not rotate light, as the rotations cancel each other out.

The measurement of the observed rotation (α) can be used to determine the optical purity or enantiomeric excess of a sample. This is done by comparing the observed rotation to the specific rotation ([α]) of the pure enantiomer, which is a known physical constant for a given compound under standard conditions (concentration, path length, temperature, and wavelength).

The optical purity is calculated using the formula:

Optical Purity (%) = (Observed [α] / Specific [α] of pure enantiomer) x 100

For a sample containing only the two enantiomers, the optical purity is equivalent to the enantiomeric excess. While a quick and non-destructive method, polarimetry is generally less accurate than chromatographic methods for precise ee determination, especially for samples with low optical purity. nih.gov

Future Research Directions and Unexplored Avenues in Ethyl Methyl P Tolylglycidate Chemistry

Development of Novel and More Efficient Synthetic Routes

The Darzens condensation, while foundational, presents opportunities for modernization. Future research is poised to move towards more sophisticated catalytic systems that promise higher efficiency and milder reaction conditions.

Organocatalysis: A shift from strong, stoichiometric bases to organocatalytic systems represents a significant leap forward. Recently, cyclopropenimine superbases have been demonstrated as effective catalysts for the Darzens reaction, enabling the condensation of aromatic aldehydes with α-halo esters in high yields. mdpi.comnih.gov The catalytic cycle, initiated by the in situ generation of the free base from its hydrochloride salt, allows for the use of a sacrificial base like potassium carbonate, marking a truly catalytic approach. mdpi.com For a compound like ethyl methyl-p-tolylglycidate, this would involve the reaction of p-methylacetophenone with an ethyl α-haloacetate. The development of such organocatalytic routes could lead to higher yields and minimize waste.

Phase-Transfer Catalysis (PTC): PTC offers a practical methodology for reactions involving immiscible phases, which is often the case in the synthesis of glycidic esters. The use of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, has been shown to be effective in asymmetric Darzens reactions, yielding glycidic esters with high enantioselectivity. austinpublishinggroup.com Future work could focus on designing and screening novel phase-transfer catalysts that are specifically tailored for the synthesis of trisubstituted epoxides like this compound, potentially leading to scalable and highly selective processes.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Catalyst Example | Expected Advantages for this compound Synthesis |

| Organocatalysis | Cyclopropenimine Superbases | High yields, mild conditions, truly catalytic process. |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | High enantioselectivity, suitable for industrial scale-up. |

Expanding the Scope of Stereoselective Transformations

The stereochemistry of this compound is crucial for its olfactory properties. Consequently, developing methods for its stereoselective synthesis is a key area for future research.

Asymmetric Darzens Reaction: The initial aldol (B89426) addition step of the Darzens reaction establishes two stereocenters, making diastereoselectivity and enantioselectivity critical. organic-chemistry.org Chiral phase-transfer catalysts have been instrumental in achieving high levels of stereocontrol in the synthesis of glycidic esters. organic-chemistry.org For instance, chiral quaternary ammonium (B1175870) salts derived from quinine (B1679958) have been used to catalyze the reaction between chloromethyl phenylsulfone and aromatic aldehydes, affording products with up to 81% enantiomeric excess (ee). researchgate.net Future investigations could explore a broader range of chiral catalysts and reaction conditions to achieve even higher stereoselectivity in the synthesis of this compound.

Chiral Lithium Amides: The use of chiral lithium amides has been shown to mediate the enantioselective Darzens reaction to produce trans-glycidic esters. scirp.org Research in this area could focus on optimizing the structure of the chiral amide to enhance the stereochemical outcome for ketones like p-methylacetophenone.

The table below summarizes potential strategies for stereoselective synthesis:

| Approach | Chiral Inductor | Potential Outcome |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | High diastereo- and enantioselectivity. |

| Chiral Base-Mediated Synthesis | Chiral Lithium Amides | Enantioselective formation of specific diastereomers. |

Exploration of New Chemical Reactivity Profiles and Derivatizations

The reactivity of the epoxide ring in glycidic esters offers a gateway to a wide array of chemical transformations, which remains a largely untapped area for this compound.

Ring-Opening Reactions: The strained three-membered ring of epoxides is susceptible to ring-opening by various nucleophiles. libretexts.org This reactivity can be harnessed to synthesize a diverse range of functionalized molecules. Future research could systematically investigate the reaction of this compound with a variety of carbon and heteroatom nucleophiles. nih.gov Such studies would not only expand the chemical space accessible from this starting material but could also lead to the discovery of new compounds with interesting olfactory or biological properties. The regioselectivity of the ring-opening (attack at the α- or β-carbon) would be a key aspect to investigate. libretexts.org

Rearrangement Reactions: Following hydrolysis and decarboxylation, glycidic esters can undergo rearrangement to form new carbonyl compounds. wikipedia.org A detailed study of these rearrangement pathways for this compound could yield novel aldehydes and ketones, potentially with unique aromatic profiles.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools to understand and predict the outcomes of chemical reactions, offering a way to accelerate the development of new synthetic methods.

Mechanism and Stereoselectivity of the Darzens Reaction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanism of the Darzens reaction for the synthesis of this compound. Such studies can provide insights into the transition state geometries and energies, helping to explain the observed diastereoselectivity. nih.gov By modeling the interaction between the reactants and chiral catalysts, computational methods can aid in the rational design of more effective stereoselective catalysts. researchgate.net

Predicting Reactivity: Computational models can also be used to predict the reactivity of the epoxide ring in this compound towards different nucleophiles. By calculating the activation barriers for various ring-opening pathways, it would be possible to predict the regioselectivity of these reactions and guide experimental efforts.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemicals industry, including the flavor and fragrance sector, is increasingly moving towards more sustainable and efficient manufacturing processes.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The synthesis of glycidic esters is well-suited for translation to a continuous flow process. Future research could focus on developing a robust and efficient flow synthesis of this compound, potentially utilizing packed-bed reactors with immobilized catalysts. nih.gov This would not only improve the efficiency of the synthesis but also enhance its safety profile, particularly when dealing with exothermic reactions.

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. This could involve the use of bio-based solvents, the development of recyclable catalysts, and the minimization of waste streams. For example, research into enzymatic resolution of racemic ethyl phenylglycidate has shown promise, and similar biocatalytic approaches could be developed for this compound. mdpi.com

The following table outlines potential green and flow chemistry strategies:

| Strategy | Implementation | Potential Benefits |

| Continuous Flow Synthesis | Packed-bed reactor with immobilized catalyst | Improved safety, scalability, and efficiency. |

| Biocatalysis | Enzymatic resolution of racemic mixture | Access to enantiomerically pure product, sustainable process. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.